molecular formula C8H5F3KNO3 B1493810 potassium;5-cyano-1,1,1-trifluoro-6-methoxy-6-oxohexa-2,4-dien-2-olate

potassium;5-cyano-1,1,1-trifluoro-6-methoxy-6-oxohexa-2,4-dien-2-olate

Cat. No.: B1493810
M. Wt: 259.22 g/mol
InChI Key: IXRHCURKWVAHME-UHFFFAOYSA-M
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Description

potassium;5-cyano-1,1,1-trifluoro-6-methoxy-6-oxohexa-2,4-dien-2-olate is a complex organic compound with a unique structure that includes a cyano group, trifluoromethyl group, and a hydroxy group

Properties

IUPAC Name

potassium;5-cyano-1,1,1-trifluoro-6-methoxy-6-oxohexa-2,4-dien-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3.K/c1-15-7(14)5(4-12)2-3-6(13)8(9,10)11;/h2-3,13H,1H3;/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRHCURKWVAHME-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC=C(C(F)(F)F)[O-])C#N.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3KNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;5-cyano-1,1,1-trifluoro-6-methoxy-6-oxohexa-2,4-dien-2-olate typically involves multiple steps. One common method includes the reaction of 2,4-hexadienoic acid with potassium hydroxide to form the potassium salt. This is followed by the introduction of the cyano and trifluoromethyl groups through nucleophilic substitution reactions. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, the compound’s derivatives are studied for their potential biological activities. These studies include investigations into their antimicrobial, antiviral, and anticancer properties.

Medicine

The compound and its derivatives are explored for potential therapeutic applications. Research focuses on their ability to interact with biological targets and pathways, which could lead to the development of new drugs.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of potassium;5-cyano-1,1,1-trifluoro-6-methoxy-6-oxohexa-2,4-dien-2-olate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sorbic acid: Similar in structure but lacks the cyano and trifluoromethyl groups.

    Potassium sorbate: A potassium salt of sorbic acid, used as a preservative.

    2,4-Hexadienedioic acid: A related compound with different functional groups.

Uniqueness

The presence of the cyano and trifluoromethyl groups in potassium;5-cyano-1,1,1-trifluoro-6-methoxy-6-oxohexa-2,4-dien-2-olate imparts unique chemical and biological properties. These groups enhance its reactivity and potential for diverse applications compared to similar compounds.

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